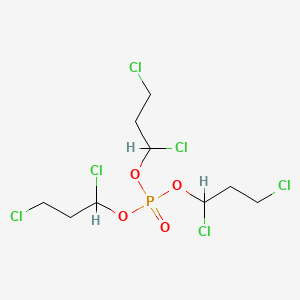
Tris(1,3-dichloropropyl) phosphate
説明
Tris(1,3-dichloropropyl)phosphate (TDCPP) is a chlorinated organophosphate . It is used in a variety of applications such as flame retardants, pesticides, plasticizers, and nerve gases . TDCPP is used in sectors including the manufacturing of paints/coatings, furniture and related products, building/construction materials, fabrics/textiles/leather products, and foam seating and bedding products .
Synthesis Analysis
TDCPP is produced by the reaction of epichlorohydrin with phosphorus oxychloride . It is prepared industrially by the reaction of propylene oxide with phosphoryl chloride .Molecular Structure Analysis
The molecular formula of TDCPP is C9H15Cl6O4P . It has an average mass of 430.905 Da and a monoisotopic mass of 427.883911 Da .Chemical Reactions Analysis
TDCPP is a flame retardant used on plastics, flexible urethane foams, and textile backcoatings . It is an organophosphate, a class of chemicals often used as flame retardants and pesticides .Physical And Chemical Properties Analysis
TDCPP is a clear colorless viscous liquid . It has a relatively low molecular weight, low water solubility, and low lipophilicity .科学的研究の応用
Indoor Environment Distribution
Tris(1,3-dichloropropyl) phosphate (TDCPP) is commonly used as a plasticizer and flame retardant. A study by Marklund et al. (2003) found TDCPP in various indoor environments, including house dust and computer screens, suggesting its widespread application in consumer products.
Bioremediation Potential
Takahashi et al. (2010) identified bacterial strains capable of degrading TDCPP, indicating potential applications in bioremediation of environments contaminated with this compound. This demonstrates the emerging research in environmental cleanup related to TDCPP (Takahashi et al., 2010).
Flame Retardant Mechanism in Epoxy Resin
Research by Jianzong et al. (1990) studied the application of TDCPP in epoxy resin as a flame retardant. The study concluded that TDCPP acts predominantly through a condensed phase mechanism, catalyzing decomposition and enhancing char formation (Jianzong et al., 1990).
Environmental Contamination and Health Risks
A review by Wang et al. (2020) highlights TDCPP's role as an emerging environmental contaminant. This paper discusses its ubiquitous presence in the environment and potential health risks, including toxicity in animals and cytotoxicity in human cell lines (Wang et al., 2020).
Atmospheric Transport
Möller et al. (2012) provided evidence of the global occurrence of TDCPP, indicating its long-range atmospheric transport over the oceans towards the Arctic and Antarctica. This study suggests the widespread distribution of TDCPP in the environment (Möller et al., 2012).
Workplace Exposure Assessment
Carignan et al. (2013) investigated exposure to TDCPP in office environments. Their findings suggest that the workplace is a significant source of personal exposure to TDCPP for office workers (Carignan et al., 2013).
Indoor Air Analysis
Hartmann et al. (2004) developed analytical methods for detecting TDCPP in indoor air, providing insights into its distribution in various indoor settings. This research is crucial for understanding human exposure to TDCPP (Hartmann et al., 2004).
Safety And Hazards
TDCPP should be handled with care. Avoid dust formation, breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
There are ongoing studies on the effects of TDCPP on human health and the environment . These studies aim to provide more insight into the sources, transport, and fate of TDCPP in the environment . They also aim to understand the effects of TDCPP on human intestinal health and its potential as a carcinogen .
特性
IUPAC Name |
tris(1,3-dichloropropyl) phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Cl6O4P/c10-4-1-7(13)17-20(16,18-8(14)2-5-11)19-9(15)3-6-12/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNUXDYAOVSGII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(OP(=O)(OC(CCCl)Cl)OC(CCCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl6O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871387 | |
| Record name | Tris(1,3-dichloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(1,3-dichloropropyl) phosphate | |
CAS RN |
40120-74-9 | |
| Record name | Tris(1,3-dichloropropyl)phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40120-74-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(1,3-dichloropropyl) phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040120749 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(1,3-dichloropropyl)phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tris(1,3-dichloropropyl) phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.797 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethanol, 2-[(2-pyridinylmethyl)amino]-](/img/structure/B1293629.png)

![2,4,6,8-Tetrahydroxypyrimido[5,4-d]pyrimidine](/img/structure/B1293633.png)







